5-(2-Isopropoxyphenyl)thiazol-2-amine
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Overview
Description
5-(2-Isopropoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 2-isopropoxybenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
5-(2-Isopropoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 5-(2-Isopropoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The compound’s ability to donate or accept electrons also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)thiazol-2-amine
- 5-(2-Ethoxyphenyl)thiazol-2-amine
- 5-(2-Propoxyphenyl)thiazol-2-amine
Uniqueness
5-(2-Isopropoxyphenyl)thiazol-2-amine is unique due to the presence of the isopropoxy group, which can influence its lipophilicity and, consequently, its biological activity. This structural feature may enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(2-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)15-10-6-4-3-5-9(10)11-7-14-12(13)16-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
XJIDTUWKAIMKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CN=C(S2)N |
Origin of Product |
United States |
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